N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core linked to a 4-ethoxyphenyl group and a 2-chlorobenzyl-substituted thioacetamide side chain.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-2-29-17-9-7-16(8-10-17)26-11-12-27-20(26)24-25-21(27)30-14-19(28)23-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIGDCDJUUUDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS Number: 921790-03-6) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS with a molecular weight of 444.0 g/mol. The compound features a complex structure that includes imidazo and thiazole moieties known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 921790-03-6 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 444.0 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For example, derivatives of imidazo-thiazole compounds have shown promising activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 mM to 7.05 mM . This suggests that the compound may possess similar efficacy against bacterial pathogens.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, imidazo-thiadiazole derivatives have demonstrated antiproliferative effects against pancreatic cancer cells with IC50 values indicating significant cytotoxicity . Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties.
The mechanisms underlying the biological activities of related compounds often involve interference with cellular processes such as DNA replication and protein synthesis. For instance, some imidazo-thiazole derivatives have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation . Understanding these mechanisms can guide the development of this compound as a therapeutic agent.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds structurally related to this compound:
- Antitubercular Activity : A study reported on various imidazo-thiazole derivatives showing significant antitubercular activity with no acute toxicity towards human lung fibroblast cells (CC50 >128 mM) .
- Antiproliferative Effects : In vitro studies have demonstrated that imidazo-thiadiazole compounds maintain antiproliferative activity on primary patient-derived pancreatic cancer cell cultures (PDAC), indicating their potential as anticancer agents .
- Structure Activity Relationship : The presence of specific functional groups in similar compounds has been linked to enhanced activity. For example, electron-donating groups at strategic positions on the phenyl ring significantly increase cytotoxicity .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compounds sharing the imidazo[2,1-c][1,2,4]triazole core exhibit variations in substituents that alter their electronic and steric profiles:
- : 2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide replaces the ethoxyphenyl group with a methoxyphenyl moiety and introduces a trifluoromethylphenyl acetamide. This increases molecular weight (470.47 g/mol vs. ~454.94 g/mol for the target compound) and enhances lipophilicity due to the CF₃ group .
- : N-(2-Methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide substitutes the benzyl group with a methoxyethyl chain, reducing aromaticity but improving solubility in polar solvents .
Table 1: Core Heterocycle Modifications
Spectroscopic and Structural Trends
- NMR Analysis : compared NMR shifts of analogous compounds, showing that substituents in regions A (positions 39–44) and B (29–36) induce distinct chemical environment changes. For example, ethoxy vs. methoxy groups alter electron density, affecting δ values in aromatic regions .
- X-ray Crystallography : and confirmed the planar geometry of trichloroethyl-thiadiazole acetamides, with intermolecular N–H⋯N hydrogen bonds stabilizing crystal packing .
Physicochemical and Functional Implications
- Lipophilicity : Chlorine and trifluoromethyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Solubility: Ethoxy and morpholinoethoxy groups () improve solubility compared to purely aromatic analogs.
- Stability : Halogenated derivatives (e.g., 8c, 8d) exhibit higher melting points due to intermolecular halogen bonding .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization, nucleophilic substitution, and coupling. For example, analogous imidazotriazole derivatives are synthesized by reacting substituted amines with chloroacetyl chloride in dioxane under basic conditions (triethylamine) . Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.9 ppm, morpholinoethoxy groups at δ 3.5–4.3 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 471 [M⁺]) and fragmentation patterns validate the molecular formula .
- Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., 60.87% C observed vs. 61.07% calculated) may indicate impurities, necessitating purification via recrystallization .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. TLC (silica gel, chloroform:acetone 3:1) monitors reaction progress .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS .
Q. What preliminary assays are recommended to evaluate its pharmacological activity?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., FLT3) using fluorescence polarization assays .
- Antioxidant activity : Measure DPPH radical scavenging (IC₅₀) and compare to standards like ascorbic acid .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what factors influence reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, highlights flow-chemistry approaches to enhance reproducibility .
- Catalyst screening : Test alternatives to morpholinoethoxy groups (e.g., piperazine derivatives) to reduce steric hindrance .
- Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) for higher recovery .
Q. How should researchers resolve contradictions in elemental analysis or spectral data?
- Methodological Answer :
- Re-analytical validation : Repeat NMR/MS with deuterated solvents (DMSO-d₆ or CDCl₃) to rule out solvent artifacts .
- X-ray crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation in ethanol) and analyzing diffraction patterns (e.g., CCDC deposition) .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm peak assignments in complex spectra .
Q. What mechanistic insights can be gained from studying its heterocyclization intermediates?
- Methodological Answer :
- Intermediate trapping : Halt reactions at early stages (e.g., by quenching with ice) to isolate intermediates like N-substituted thioamides. Characterize via IR (e.g., νmax = 1670 cm⁻¹ for C=O) and HRMS .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and activation energies for ring-closure steps .
Q. How can its pharmacokinetic (PK) and toxicity profiles be predicted preclinically?
- Methodological Answer :
- In silico ADMET : Predict logP, CYP450 inhibition, and hERG liability using tools like Schrödinger’s QikProp .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and metabolite formation .
- Zebrafish toxicity : Assess LC₅₀ in embryos (24–96 hpf) to prioritize compounds for rodent studies .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
